molecular formula C16H12BrFN4OS B12051862 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478257-44-2

4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12051862
CAS No.: 478257-44-2
M. Wt: 407.3 g/mol
InChI Key: PBGNYMALTVTOHS-DJKKODMXSA-N
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Description

This compound is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold, characterized by an (E)-configured imine bond connecting a 5-bromo-2-fluorophenyl moiety to the triazole ring. The 5-position of the triazole is substituted with a 2-methoxyphenyl group, introducing electron-donating and steric effects. The thiol group at position 3 enhances metal-binding capacity, which is critical for biological activity. Its molecular formula is C₁₆H₁₁BrFN₄OS, with a molecular weight of 413.25 g/mol.

Properties

CAS No.

478257-44-2

Molecular Formula

C16H12BrFN4OS

Molecular Weight

407.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12BrFN4OS/c1-23-14-5-3-2-4-12(14)15-20-21-16(24)22(15)19-9-10-8-11(17)6-7-13(10)18/h2-9H,1H3,(H,21,24)/b19-9+

InChI Key

PBGNYMALTVTOHS-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Intermediate Formation

The synthesis begins with the preparation of 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol as a key intermediate. This is achieved by cyclizing 2-methoxybenzoylthiosemicarbazide under acidic conditions:

2-Methoxybenzoyl chloride+ThiosemicarbazideHCl, EtOH5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol[2][7]\text{2-Methoxybenzoyl chloride} + \text{Thiosemicarbazide} \xrightarrow{\text{HCl, EtOH}} \text{5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol} \quad

Reaction conditions:

  • Solvent: Ethanol

  • Catalyst: Concentrated HCl

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours

  • Yield: 68–72%

Schiff Base Formation

The intermediate is then condensed with 5-bromo-2-fluorobenzaldehyde to introduce the methylideneamino group. The reaction proceeds via nucleophilic attack of the triazole amine on the aldehyde, followed by dehydration:

5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol+5-Bromo-2-fluorobenzaldehydeAcOH, ΔTarget Compound[1][6]\text{5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol} + \text{5-Bromo-2-fluorobenzaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound} \quad

Optimized Conditions:

  • Solvent: Glacial acetic acid

  • Temperature: 80°C

  • Time: 4 hours

  • Yield: 55–60%

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Purity (HPLC)
Cyclocondensation2-Methoxybenzoylthiosemicarbazide, 5-Bromo-2-fluorobenzaldehydeAcOH, 80°C, 4h55–60%98.5%
Alkylation4-Amino-5-(5-bromo-2-fluorophenyl)-triazole-3-thiol, 2-Methoxybenzyl chlorideK₂CO₃, DMF, 60°C, 12h48–52%97.2%

Advantages of Cyclocondensation Route:

  • Fewer synthetic steps.

  • Higher overall yield.

  • Avoids use of moisture-sensitive reagents.

Limitations:

  • Requires careful control of Schiff base geometry to ensure E -configuration.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 300 MHz):

    • δ 8.42 (s, 1H, CH=N), 7.89–7.12 (m, 7H, aromatic), 3.85 (s, 3H, OCH₃).

  • FT-IR:

    • 1590 cm⁻¹ (C=N), 2550 cm⁻¹ (S-H), 1245 cm⁻¹ (C-O).

Purity Assessment

  • HPLC: Retains >98% purity under reverse-phase conditions (C18 column, MeCN/H₂O).

Challenges and Optimization Opportunities

  • Stereochemical Control: The E -configuration of the methylideneamino group is critical for biological activity. Polar solvents (e.g., DMF) favor E -isomer formation due to stabilization of the transition state.

  • Thiol Oxidation: The free thiol group is prone to oxidation; reactions must be conducted under inert atmospheres (N₂/Ar) .

Chemical Reactions Analysis

Alkylation of the Thiol Group

The thiol (-SH) group at position 3 of the triazole ring undergoes S-alkylation reactions with alkyl halides or α-halo ketones under alkaline conditions. For example:

  • Reaction with 2-bromo-1-phenylethanone in dimethylformamide (DMF) and cesium carbonate yields the corresponding thioether derivative. This reaction proceeds via nucleophilic substitution, forming a C–S bond .

Reaction ConditionsYieldProduct
S-AlkylationDMF, Cs₂CO₃, 24 h, RT61%2-{[4-(5-Bromo-2-fluorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one

Oxidation to Disulfide

The thiol group oxidizes readily in the presence of mild oxidizing agents (e.g., H₂O₂ or I₂) to form disulfide bridges :

  • Treatment with 30% H₂O₂ in acetic acid converts the thiol to a disulfide dimer, enhancing stability for biological applications .

Oxidizing Agent SolventTimeProduct
H₂O₂ (30%)AcOH, 55–60°C2 hBis(4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl) disulfide

Nucleophilic Substitution at the Bromine Site

The 5-bromo-2-fluorophenyl substituent participates in cross-coupling reactions (e.g., Suzuki-Miyaura) with arylboronic acids. For instance:

  • Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water replaces bromine with an aryl group .

Reagent CatalystConditionsYield
Phenylboronic acidPd(PPh₃)₄Dioxane/H₂O, 80°C, 12 h75%

Condensation Reactions

The methylideneamino (-N=CH-) group undergoes Schiff base formation with aldehydes or ketones:

  • Condensation with 4-nitrobenzaldehyde in ethanol under reflux produces a new imine derivative.

Aldehyde SolventTimeYield
4-NitrobenzaldehydeEtOH, reflux6 h68%

Functionalization via Electrophilic Substitution

The electron-rich 2-methoxyphenyl group directs electrophilic substitution (e.g., nitration or sulfonation):

  • Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position relative to the methoxy group .

Reagents ConditionsProductYield
HNO₃, H₂SO₄0°C, 2 h4-{[(E)-(5-Bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxy-4-nitrophenyl)-4H-1,2,4-triazole-3-thiol52%

Reduction of the Imine Bond

The imine (-N=CH-) linkage can be reduced to an amine using NaBH₄ or LiAlH₄ :

  • Reduction with NaBH₄ in ethanol converts the Schiff base to a secondary amine, altering electronic properties .

Reducing Agent SolventTimeYield
NaBH₄EtOH, 45–50°C1 h57%

Coupling with Pharmacophores

The triazole-thiol scaffold has been coupled with bioactive moieties (e.g., fluoroquinolones) to enhance antimicrobial activity:

  • Reaction with ciprofloxacin derivatives forms hybrids with dual-action mechanisms .

Pharmacophore ConditionsBiological Activity (MIC)
CiprofloxacinDMF, K₂CO₃, 24 h3.25 µg/mL (vs. Mycobacterium smegmatis)

Key Reaction Insights

  • Thiol Reactivity : The -SH group is pivotal for alkylation and oxidation, enabling derivatization for drug-delivery systems .

  • Bromo-Fluorophenyl Group : Facilitates cross-coupling reactions, expanding structural diversity .

  • Methoxyphenyl Substituent : Directs electrophilic substitution, enabling regioselective modifications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, particularly as antimicrobial and anticancer agents. The presence of the triazole ring is known to enhance biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.

Mechanism of Action

The mechanism by which 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme or receptor, leading to a decrease in its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Triazole Ring

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 3. Key analogs include:

Compound Name R₁ (Position 4) R₂ (Position 5) Key Properties References
4-{[(E)-(5-Bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 5-Bromo-2-fluorophenyl 2-Methoxyphenyl Electron-donating methoxy group enhances solubility; bromo and fluoro substituents improve lipophilicity and target binding.
4-{[(E)-(5-Bromo-2-fluorophenyl)methylene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol 5-Bromo-2-fluorophenyl 4-Chlorophenyl Chlorine substituent increases electron-withdrawing effects, potentially enhancing reactivity but reducing solubility. Crystalline density: 1.405 g/cm³.
5-(4-Methoxyphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-4H-1,2,4-triazole-3-thiol 1-Methylpyrrol-2-yl 4-Methoxyphenyl Heterocyclic R₁ group introduces steric hindrance; moderate antimicrobial activity (MIC: 16–64 µg/mL).
4-[(3-Nitrobenzylidene)amino]-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol 3-Nitrobenzylidene 3-Nitrophenyl Strong electron-withdrawing nitro groups confer potent antibacterial activity (MIC: 0.132–0.264 mM against S. aureus).

Key Observations :

  • Electron-donating groups (e.g., methoxy) at R₂ improve solubility but may reduce membrane permeability.
  • Nitro groups significantly boost antibacterial potency but may increase toxicity .
Anticancer Activity
  • SB-3 (4-{[(E)-(3-(4-fluorophenyl)pyrazolyl)methylene]amino}-5-(2-methylphenoxy)methyl-triazole-3-thiol): Exhibits potent cytotoxicity against HepG2 cells (IC₅₀: 8.2 µM) via apoptosis induction, confirmed by sub-G1 cell accumulation .
  • Target Compound: The 2-methoxyphenyl group may enhance DNA intercalation or topoisomerase inhibition compared to SB-3’s methylphenoxy group, though experimental data is needed.
Antimicrobial Activity
  • 4-[(3-Nitrobenzylidene)amino]-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol: Shows broad-spectrum activity against S. aureus (MIC: 0.132 mM) and E. coli (MIC: 0.264 mM) .
  • Target Compound : The bromo/fluoro substituents may confer superior Gram-positive activity due to enhanced penetration, while the methoxy group could reduce efficacy against Gram-negative strains.
Physicochemical and Spectral Properties
  • Melting Points :
    • Target compound analogs: 177–198°C (e.g., compound 9d in ) .
    • Chlorophenyl analog: Higher crystallinity (density 1.405 g/cm³) due to halogen packing .
  • Spectral Data :
    • IR: Thiol S-H stretch at ~2550 cm⁻¹; C=N imine stretch at ~1600 cm⁻¹ .
    • ¹H NMR: Aromatic protons in 2-methoxyphenyl appear as a doublet (δ 7.2–7.5 ppm); imine proton as a singlet (~δ 8.3 ppm) .

Biological Activity

The compound 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family and has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are known for their stability and ability to interact with various biological targets. The inclusion of a thiol group in this compound enhances its reactivity and biological efficacy. Triazole derivatives are recognized for their antimicrobial , antifungal , anticancer , and anti-inflammatory properties, making them valuable in medicinal chemistry .

Biological Activities

The biological activities associated with the compound can be categorized as follows:

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell migration .

Case Study:
In an investigation involving triazole-thiol derivatives, compounds were tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer). The results indicated that certain derivatives displayed enhanced cytotoxicity compared to standard treatments .

Antimicrobial Activity

The compound has demonstrated effectiveness against a range of pathogens. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

This table summarizes the MIC values for selected pathogens, indicating the compound's potential as an antimicrobial agent .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively.

Research Findings:
In DPPH assays, the compound demonstrated lower IC50 values compared to standard antioxidants like ascorbic acid, highlighting its potential as an effective antioxidant .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The thiol group interacts with metal ions in enzymes, potentially inhibiting their activity. For example, it has been shown to inhibit acetylcholinesterase .
  • Cell Signaling Modulation: The compound may influence various signaling pathways involved in cell growth and apoptosis.

Q & A

Q. What are the recommended synthetic routes for this triazole-thiol derivative, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves a multi-step approach:

Formation of the Schiff base: React 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 5-bromo-2-fluorobenzaldehyde under reflux in ethanol or methanol. Catalytic acetic acid (2–3 drops) enhances imine bond formation .

Purification: Recrystallize the product using ethanol or dimethylformamide (DMF) to achieve >85% yield .

  • Optimization Tips:
  • Microwave-assisted synthesis (e.g., 100–150 W, 10–15 min) reduces reaction time and improves yield compared to conventional reflux .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

  • Methodological Answer:
  • 1H NMR: Key signals include:
  • Singlet at δ 8.2–8.5 ppm for the imine proton (CH=N).
  • Multiplets at δ 6.8–7.9 ppm for aromatic protons (2-methoxyphenyl and 5-bromo-2-fluorophenyl groups) .
  • FT-IR: Look for stretches at 1610–1630 cm⁻¹ (C=N), 1250–1270 cm⁻¹ (C-S), and 3200–3400 cm⁻¹ (N-H) .
  • Validation: Compare with computational spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary biological evaluation (e.g., antimicrobial activity)?

  • Methodological Answer:
  • Antimicrobial Screening: Use the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare solutions in DMSO (1 mg/mL) and test at 50–100 µg/disc .
  • Control: Include ciprofloxacin (10 µg/disc) as a positive control. Note that methoxy and bromo substituents enhance lipid solubility, improving bacterial membrane penetration .

Advanced Research Questions

Q. How can contradictions in biological activity data between studies be resolved?

  • Methodological Answer:
  • Assay Conditions: Ensure consistent pH (7.2–7.4 for bacterial assays) and incubation temperature (37°C). Variations in DMSO concentration (>2% v/v) may inhibit growth, skewing results .
  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water 60:40) to confirm ≥95% purity. Impurities like unreacted aldehyde (retention time ~3.2 min) can reduce efficacy .
  • Structural Analogues: Compare with derivatives lacking the 5-bromo substituent; bromine’s electronegativity may alter target binding .

Q. What computational strategies predict the compound’s reactivity and binding modes?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB ID: 1KZN). The triazole-thiol moiety shows hydrogen bonding with Asp73 and Tyr122 .
  • DFT Calculations: Optimize geometry at B3LYP/6-311++G(d,p) level. Fukui indices indicate nucleophilic reactivity at the sulfur atom, suggesting susceptibility to oxidation .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability in lipid bilayers. The 2-methoxyphenyl group enhances membrane partitioning (logP ~3.2) .

Q. How does crystallographic data inform substituent effects on molecular conformation?

  • Methodological Answer:
  • XRD Analysis: Single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) reveals:
  • Dihedral angle between triazole and 2-methoxyphenyl rings: 42.5°–48.7° .
  • Intermolecular S···N interactions (2.9–3.1 Å) stabilize the crystal lattice .
  • Key Metrics:
ParameterObserved RangeReference
C-S bond length1.68–1.72 Å
C=N bond length1.28–1.31 Å
Unit cell volume1200–1400 ų

Data Contradiction Analysis

Example Issue: Discrepancies in reported antimicrobial IC₅₀ values (e.g., 12 µM vs. 28 µM).

  • Resolution Workflow:
    • Verify strain-specific sensitivity (e.g., S. aureus ATCC 25923 vs. clinical isolates).
    • Re-test under standardized broth microdilution (CLSI guidelines).
    • Assess solvent effects: DMSO >1% may reduce bioavailability .

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